3-(Furan-2-yl)phenol

Description

The exact mass of the compound this compound, 95% is 160.052429494 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRXUYBBUJFCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602461 | |

| Record name | 3-(Furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-95-1 | |

| Record name | 3-(Furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Furan-2-yl)phenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Furan-2-yl)phenol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, and likely synthetic routes, offering a valuable resource for professionals engaged in research and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public databases, its fundamental properties can be summarized. For comparative purposes, data for the isomeric 3-(Furan-3-yl)phenol is also presented, highlighting the influence of the furan ring's point of attachment to the phenol moiety.

| Property | This compound | 3-(Furan-3-yl)phenol (Isomer for Comparison) |

| CAS Number | 35461-95-1 | Not Available |

| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂[1] |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol [1] |

| Appearance | Likely a solid at room temperature | Not Available |

| Melting Point | Data not available | Not Available |

| Boiling Point | Data not available | Not Available |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents. | Not Available |

| pKa | Estimated to be similar to phenol (around 10) | Not Available |

| XLogP3-AA | Not Available | 2.3[1] |

| Hydrogen Bond Donor Count | 1 | 1[1] |

| Hydrogen Bond Acceptor Count | 2 | 2[1] |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a furan ring attached at its 2-position to the 3-position of a phenol ring. This arrangement influences the electronic properties and reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons on the phenol ring would appear in the range of δ 6.5-7.5 ppm.

-

Protons on the furan ring would resonate at approximately δ 6.4 (H4), 6.6 (H3), and 7.6 (H5) ppm.

-

The phenolic hydroxyl proton would be a broad singlet, typically in the region of δ 5-8 ppm, and its chemical shift would be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons of the phenol ring would be observed in the δ 110-160 ppm region.

-

Furan ring carbons would appear around δ 110-145 ppm.

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been found in the available resources. However, the spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Furan ring vibrations: Characteristic absorptions for the furan ring are expected, including C-H stretching above 3100 cm⁻¹, and ring stretching modes.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not available. The molecular ion peak (M+) in the mass spectrum would be expected at m/z 160.17. Common fragmentation patterns would likely involve the loss of CO and cleavage of the furan or phenol ring.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the literature, but it can be reasonably achieved through established cross-coupling methodologies. The reactivity of the molecule is dictated by the phenolic hydroxyl group and the electron-rich furan ring.

Proposed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are the most probable and efficient methods for the synthesis of this compound.

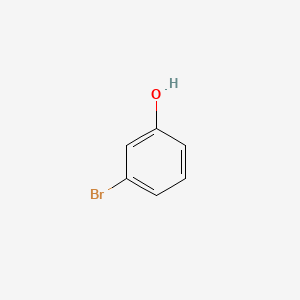

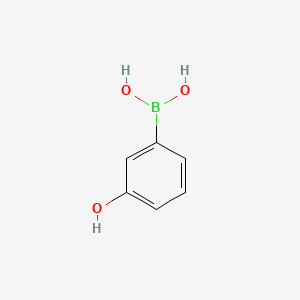

Caption: Common cross-coupling strategies for the synthesis of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for a Suzuki-Miyaura coupling reaction to synthesize this compound is as follows:

-

Reaction Setup: To a solution of 3-bromophenol (1.0 equivalent) and 2-furylboronic acid (1.2 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents), are added to the reaction mixture.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity Profile

The chemical reactivity of this compound is characterized by the interplay of its two constituent aromatic rings.

Caption: Reactivity profile of this compound.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. It also activates the phenol ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Furan Ring: The furan moiety is an electron-rich heterocycle and is susceptible to electrophilic attack, primarily at the 5-position. It can also participate as a diene in Diels-Alder reactions and can be hydrogenated to the corresponding tetrahydrofuran derivative under appropriate conditions.

Conclusion

This compound is a valuable heterocyclic compound with a rich potential for chemical modification at both the phenol and furan rings. While detailed experimental data remains somewhat scarce in publicly accessible databases, its synthesis can be reliably achieved through modern cross-coupling techniques. This guide provides a foundational understanding of its properties and reactivity, which will be beneficial for researchers and scientists working on the development of novel pharmaceuticals and functional materials. Further experimental investigation is warranted to fully characterize this promising molecule.

References

Spectroscopic Profile of 3-(Furan-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a furan moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and chemical properties associated with these two heterocyclic and aromatic systems. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound. This guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

It is important to note that while extensive searches have been conducted, readily available experimental spectroscopic data for this compound is scarce in the public domain. Therefore, the data presented herein is based on established knowledge of the spectroscopic behavior of substituted phenols and furans, and serves as a predictive guide for researchers working with this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | singlet (broad) | 1H | Phenolic -OH |

| ~7.5 - 7.6 | doublet | 1H | Furan H5 |

| ~7.2 - 7.4 | multiplet | 2H | Phenol H5, Furan H3 |

| ~6.8 - 7.1 | multiplet | 2H | Phenol H2, H4 |

| ~6.4 - 6.5 | doublet of doublets | 1H | Furan H4 |

| ~6.2 - 6.3 | doublet | 1H | Phenol H6 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | Phenol C1 (-OH) |

| ~150 - 153 | Furan C2 |

| ~142 - 144 | Furan C5 |

| ~130 - 132 | Phenol C3 |

| ~129 - 131 | Phenol C5 |

| ~118 - 120 | Phenol C6 |

| ~115 - 117 | Phenol C4 |

| ~111 - 113 | Furan C4 |

| ~110 - 112 | Phenol C2 |

| ~105 - 107 | Furan C3 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3150 - 3100 | Medium | C-H stretch | Aromatic & Furan C-H |

| 1620 - 1580 | Medium-Strong | C=C stretch | Aromatic ring |

| 1510 - 1450 | Medium-Strong | C=C stretch | Aromatic & Furan ring |

| 1260 - 1180 | Strong | C-O stretch | Phenolic C-O |

| 1150 - 1000 | Medium | C-O-C stretch | Furan ring |

| 900 - 680 | Strong | C-H out-of-plane bend | Aromatic substitution |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M-CHO]⁺ |

| 103 | Medium | [M-C₂H₂O-H]⁺ |

| 77 | High | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer's sample holder.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Mass spectrometry fragmentation pattern of 3-(Furan-2-yl)phenol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Furan-2-yl)phenol

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The information is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. As no publicly available mass spectrum for this specific compound was found, the fragmentation pathway described herein is a theoretical model based on the well-established fragmentation rules for phenolic and furan-containing compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be driven by the functionalities of both the phenol and furan rings. The molecular ion (M•+) is anticipated to be relatively stable and thus produce a prominent peak. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and a formyl radical (HCO), which are characteristic of phenolic compounds.[1] Further fragmentation is expected to occur through cleavage of the furan ring.

The molecular weight of this compound (C₁₀H₈O₂) is 160.17 g/mol . The initial ionization would result in a molecular ion peak at m/z 160.

The main proposed fragmentation steps are:

-

Loss of CO: A common fragmentation for phenols involves the cleavage of the phenyl ring and the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 132.[1]

-

Loss of HCO: Another characteristic fragmentation of phenols is the elimination of a formyl radical, resulting in a fragment at m/z 131.[1]

-

Furan Ring Fragmentation: The furan moiety can also undergo fragmentation. A key fragmentation of the furan ring itself involves the loss of CO to yield a cyclopropenyl cation. In the context of this compound, cleavage within the furan ring could lead to various smaller fragments. The furan cation itself is observed at m/z 68, and a common fragment from furan is the C₃H₃⁺ ion at m/z 39.[2]

-

Cleavage at the Inter-ring Bond: The bond connecting the furan and phenol rings could cleave, leading to ions corresponding to each ring system, although this is generally less favored for aromatic systems compared to rearrangements and neutral losses.

Data Presentation: Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound, their corresponding mass-to-charge ratio (m/z), and the proposed neutral loss.

| m/z | Proposed Ion Formula | Proposed Neutral Loss | Predicted Relative Abundance |

| 160 | [C₁₀H₈O₂]•+ | - | High (Molecular Ion) |

| 159 | [C₁₀H₇O₂]+ | [H]• | Medium |

| 132 | [C₉H₈O]•+ | [CO] | Medium to High |

| 131 | [C₉H₇O]+ | [HCO]• | High |

| 104 | [C₈H₈]•+ | [CO] from m/z 132 | Medium |

| 103 | [C₈H₇]+ | [HCO]• from m/z 132 | Medium |

| 77 | [C₆H₅]+ | [C₃H₃O]• from m/z 132 | Low |

| 68 | [C₄H₄O]•+ | [C₆H₄O] | Low |

| 39 | [C₃H₃]+ | - | Medium |

Experimental Protocols

This section details a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

If necessary, derivatization with an agent like BSTFA could be performed to increase volatility, though it is likely not required for this compound.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes.

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Caption: Proposed EI fragmentation pathway for this compound.

References

Infrared spectroscopy of furan-containing phenols

An In-depth Technical Guide to the Infrared Spectroscopy of Furan-Containing Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing phenols are a significant class of organic compounds characterized by the presence of both a furan ring and a phenolic hydroxyl group. This structural motif is found in numerous natural products, pharmaceuticals, and industrial chemicals. Furanocoumarins, for instance, are a well-known subclass found in various plants, possessing notable biological activities.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups and molecular structure of these compounds. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. This guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of furan-containing phenols, focusing on data interpretation, experimental procedures, and analytical workflows.

Characteristic Vibrational Modes

The IR spectrum of a furan-containing phenol is a composite of the vibrational modes of the furan ring, the phenolic group, and any other substituents on the molecular skeleton. Understanding the characteristic absorption frequencies of these core moieties is fundamental to spectral interpretation.

-

Phenolic Group (O-H and C-O vibrations):

-

O-H Stretch: A broad and strong absorption band typically appears in the 3600-3200 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-O Stretch: A strong band corresponding to the stretching of the phenolic carbon-oxygen bond is usually observed in the 1260-1180 cm⁻¹ region.

-

-

Furan Ring (C-H, C=C, and C-O-C vibrations):

-

Aromatic C-H Stretch: Absorption bands for the sp² C-H stretching on the furan ring are typically found just above 3000 cm⁻¹ (e.g., ~3160-3120 cm⁻¹).[2]

-

C=C Stretch: The double bond stretching vibrations within the furan ring give rise to characteristic bands in the 1625-1450 cm⁻¹ region.[2][3]

-

C-O-C Stretch (Ether Linkage): The asymmetric stretching of the C-O-C group within the furan ring produces a strong and characteristic band, often in the 1240-1150 cm⁻¹ range.[4]

-

C-H Bending: Out-of-plane C-H bending vibrations (wagging) can be observed at lower frequencies, typically below 900 cm⁻¹.[3]

-

-

Other Common Functional Groups:

-

Carbonyl (C=O) Stretch: In furanocoumarins, which contain a lactone (cyclic ester) fused to the benzene ring, a very strong carbonyl absorption is present, typically in the 1750-1700 cm⁻¹ range.[2]

-

Alkane C-H Stretch: If alkyl or other saturated side chains are present, their C-H stretching vibrations will appear just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ region.[2]

-

Experimental Protocols

The acquisition of high-quality FTIR spectra is paramount for accurate structural analysis. The following outlines a general methodology for the analysis of solid or oil-based furan-containing phenol samples.

Objective: To obtain a high-resolution infrared spectrum of a purified furan-containing phenol sample for structural elucidation.

Materials and Equipment:

-

Purified furan-containing phenol sample

-

Fourier Transform Infrared (FTIR) Spectrophotometer (e.g., PerkinElmer Spectrum One)[2]

-

Potassium Bromide (KBr) cards or salt plates (for oils/films)[2]

-

Spatula and agate mortar and pestle (if preparing KBr pellets)

-

Drying oven or desiccator

-

Appropriate solvent for cleaning (e.g., acetone, ethanol)

Methodology:

-

Sample Preparation:

-

Ensure the sample is free from solvent and water, as these can interfere with the spectrum (especially the broad O-H region). Drying the sample under vacuum or in a desiccator is recommended.

-

For solid samples, the KBr card method is often employed. A small amount of the compound is dissolved in a volatile solvent, spotted onto the KBr card, and the solvent is allowed to evaporate completely, leaving a thin film of the analyte.[2]

-

Alternatively, for oils or low-melting solids, a thin film can be cast directly onto a KBr or NaCl salt plate.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Run a background scan. This measures the spectrum of the ambient environment (e.g., air, KBr card) and is automatically subtracted from the sample spectrum to ensure that peaks from atmospheric CO₂ and water vapor are removed.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample (e.g., the dried KBr card) into the sample holder in the spectrometer.[2]

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 to 32) are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is processed using the spectrometer's software. This may include baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

-

The final spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Workflow for Spectroscopic Analysis

The process of analyzing furan-containing phenols, from initial isolation to final characterization, follows a logical workflow. This often involves chromatographic separation followed by spectroscopic analysis.

Caption: General workflow from sample isolation to structural elucidation via FTIR.

Quantitative Data Summary

The precise positions of IR absorption bands provide valuable structural information. The tables below summarize key vibrational frequencies for furan derivatives and specific furanocoumarins.

Table 1: General Characteristic IR Frequencies (cm⁻¹) for Furan and Phenol Moieties

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Phenolic O-H Stretch | 3600 - 3200 | Strong, Broad | Position and shape are sensitive to hydrogen bonding. |

| Furan C-H Stretch | 3160 - 3120 | Medium to Weak | Characteristic of sp² C-H bonds in the heterocyclic ring.[2] |

| Alkyl C-H Stretch | 2970 - 2850 | Medium to Strong | Present if saturated side chains exist on the molecule.[2] |

| Carbonyl C=O Stretch | 1750 - 1700 | Very Strong | Key indicator for furanocoumarins (lactone group).[2] |

| Furan C=C Stretch | 1625 - 1450 | Medium to Strong | Aromatic/heterocyclic ring vibrations.[2][3] |

| Phenolic C-O Stretch | 1260 - 1180 | Strong | Stretching of the C-O bond attached to the aromatic ring. |

| Furan C-O-C Stretch | 1240 - 1150 | Strong | Asymmetric stretch of the ether linkage in the furan ring.[4] |

| Furan C-H Out-of-Plane Bend | 900 - 700 | Medium to Strong | Can help determine substitution patterns on the furan ring.[3] |

Table 2: Experimental FTIR Peak Maxima (vmax cm⁻¹) for Select Furanocoumarins from Grapefruit Peel Oil [2]

| Compound Name / ID | C=O Stretch | C=C Stretch | C-H Stretch (Alkyl) | C-H Stretch (Aromatic) | Other Key Bands (cm⁻¹) |

| Compound 1 | 1733 | 1613, 1556, 1506 | 2924, 2854 | 3073 | 1120, 999, 833 |

| Bergamottin | 1732 | 1625, 1578 | 2967, 2922, 2853 | 3159, 3126 | 1127, 1027 |

| Compound 3 | 1732 | 1624, 1578 | 2924, 2854 | 3155, 3125 | 1124, 1071, 823 |

| Marmin | 1726, 1705 | 1613, 1507 | 2967, 2851 | 3082, 3043 | 3416 (O-H), 1128, 841 |

| Compound 9 | 1700 | 1626 | 2951, 2916, 2848 | - | 1124, 942 |

Note: The absence of a reported peak does not necessarily mean it is not present, but that it was not listed as a major peak in the source material.

Conclusion

Infrared spectroscopy is an indispensable tool in the study of furan-containing phenols, offering a rapid and reliable method for functional group identification and structural verification. By carefully preparing samples and understanding the characteristic vibrational frequencies of the phenolic and furanic moieties, researchers can gain significant insights into the molecular architecture of these compounds. The data and protocols presented in this guide serve as a foundational resource for scientists and professionals engaged in the research, development, and quality control of natural products and synthetic molecules bearing this important chemical scaffold.

References

Synthesis and Characterization of 3-(Furan-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic compound, 3-(Furan-2-yl)phenol. This molecule, incorporating both a phenol and a furan moiety, holds potential for applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction and presents the expected analytical and spectroscopic data for the characterization of the title compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and 2-furanylboronic acid. This method is widely recognized for its high yields and tolerance of various functional groups.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-Bromophenol

-

2-Furanylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-bromophenol (1.0 eq), 2-furanylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

A degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v) is added.

-

The reaction mixture is heated to 80 °C and stirred for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | t | 1H | H-5 (Phenol) |

| ~7.25 | dd | 1H | H-5' (Furan) |

| ~7.00 | d | 1H | H-6 (Phenol) |

| ~6.85 | d | 1H | H-2 (Phenol) |

| ~6.70 | dd | 1H | H-4 (Phenol) |

| ~6.45 | dd | 1H | H-4' (Furan) |

| ~6.30 | d | 1H | H-3' (Furan) |

| ~5.00 | br s | 1H | -OH |

13C NMR (100 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C-1 (Phenol) |

| ~154.5 | C-2' (Furan) |

| ~142.0 | C-5' (Furan) |

| ~132.0 | C-3 (Phenol) |

| ~130.0 | C-5 (Phenol) |

| ~118.0 | C-6 (Phenol) |

| ~115.0 | C-4 (Phenol) |

| ~113.0 | C-2 (Phenol) |

| ~111.5 | C-4' (Furan) |

| ~105.0 | C-3' (Furan) |

Infrared (IR) Spectroscopy (KBr, cm-1):

| Wavenumber (cm-1) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1230 | C-O stretch (Phenol) |

| ~1015 | C-O-C stretch (Furan) |

| ~880, ~780 | C-H out-of-plane bending |

Mass Spectrometry (MS):

| m/z | Assignment |

| 160 | [M]+ |

| 131 | [M - CHO]+ |

| 103 | [M - C2H2O]+ |

| 77 | [C6H5]+ |

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound have not yet been elucidated, the Suzuki-Miyaura coupling reaction on which its synthesis is based follows a well-established catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Phenol and furan moieties are present in a wide array of biologically active compounds and approved drugs. The combination of these two pharmacophores in this compound makes it an interesting scaffold for the development of new therapeutic agents. Potential areas of investigation include its use as a building block for the synthesis of compounds with anti-inflammatory, antioxidant, or anticancer properties. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.

An In-depth Technical Guide on the Reactivity and Stability of the 3-(Furan-2-yl)phenol Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 3-(Furan-2-yl)phenol core, a heterocyclic scaffold of interest in medicinal chemistry. The furan ring serves as a versatile bioisostere for phenyl rings and is integral to the structure of numerous bioactive compounds.[1] This document outlines the core's synthesis, chemical reactivity, metabolic stability, and potential toxicological implications to support its evaluation in drug discovery and development programs.

Synthesis of the this compound Core

The most common and efficient method for constructing the C-C bond between a furan and a phenyl ring is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction offers high yields and good functional group tolerance, making it suitable for the synthesis of this compound.[3]

The general synthetic approach involves the coupling of a furan-boronic acid or ester with a halogenated phenol, or vice versa. A typical reaction scheme is presented below.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added 2-bromofuran (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Stability

The this compound core possesses two key reactive moieties: the electron-rich furan ring and the nucleophilic phenol group. The interplay between these two groups dictates the overall reactivity and stability of the molecule.

2.1. Oxidative Reactivity

Both the furan and phenol rings are susceptible to oxidation.

-

Furan Ring Oxidation: The furan ring can undergo oxidative cleavage to form reactive α,β-unsaturated dicarbonyl compounds.[4] This process can be initiated by various oxidants and is a primary pathway for metabolic degradation.

-

Phenol Ring Oxidation: Phenols can be oxidized to form phenoxy radicals, which can then participate in coupling reactions to form C-C or C-O bonds.[5] The use of hypervalent iodine reagents can lead to oxidative dearomatization of the phenol ring.[6]

2.2. Stability in Acidic and Basic Conditions

-

Acidic Conditions: The furan ring is generally unstable in acidic conditions and can undergo ring-opening reactions or polymerization.[4] The presence of electron-donating groups can increase the susceptibility to acid-catalyzed degradation.[7][8]

-

Basic Conditions: The phenol group is acidic (pKa ≈ 10) and will be deprotonated in basic solutions to form a phenoxide ion. While the furan ring itself is relatively stable to base, the overall stability of the molecule in strong basic conditions may be compromised.

2.3. Photostability

Furan-containing compounds can be susceptible to photodegradation.[9] The specific photostability of the this compound core would need to be experimentally determined, but it is a potential liability that should be considered in drug development.

Metabolic Stability and Bioactivation

A critical aspect for drug development professionals is the metabolic fate of the this compound core. The furan moiety is a known structural alert due to its potential for metabolic activation to toxic metabolites.[10]

3.1. P450-Mediated Metabolism of the Furan Ring

The primary route of metabolic degradation for many furan-containing compounds is oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[11] This oxidation leads to the formation of a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA) or a substituted analogue thereof.[2]

This reactive intermediate can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and hepatotoxicity.[12][13]

3.2. Metabolism of the Phenol Moiety

The phenol group can undergo Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble metabolites that can be readily excreted. These pathways are generally considered detoxification routes.

Experimental Protocol: In Vitro Metabolic Stability Assessment

-

Incubation: this compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (HLM) or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism) at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound are calculated from the disappearance of the parent compound over time.

Toxicological Profile

The toxicological profile of the this compound core is influenced by both the furan and phenol components.

-

Furan-Related Toxicity: As mentioned, the bioactivation of the furan ring to a reactive metabolite is a major toxicological concern, with the liver being a primary target organ.[11]

-

Phenol-Related Toxicity: Phenol itself is a protoplasmic poison that can cause cellular necrosis.[14] High doses can lead to systemic toxicity affecting the central nervous system, cardiovascular system, and kidneys.

The presence of the this compound core in a drug candidate warrants a thorough toxicological evaluation, with a particular focus on hepatotoxicity.

Data Summary

The following tables summarize the key reactivity and stability characteristics of the this compound core based on the known properties of its constituent moieties.

Table 1: Summary of Chemical Reactivity and Stability

| Property | Reactivity/Stability of Furan Moiety | Reactivity/Stability of Phenol Moiety | Overall Implication for the Core |

| Oxidation | Susceptible to oxidative ring-opening | Susceptible to oxidation to phenoxy radicals | Potential for oxidative degradation |

| Acid Stability | Generally unstable; prone to ring-opening/polymerization | Generally stable | Potential for degradation in acidic environments |

| Base Stability | Generally stable | Deprotonates to form a phenoxide ion | Generally stable, but reactivity may change upon phenoxide formation |

| Photostability | Potentially unstable | Generally stable | Photodegradation is a potential liability |

Table 2: Summary of Metabolic and Toxicological Profile

| Aspect | Implication for the this compound Core | Key Considerations |

| Metabolic Stability | Likely to be a substrate for CYP450 enzymes, particularly CYP2E1. The phenol moiety may undergo Phase II conjugation. | The rate of metabolism will determine the half-life and potential for bioactivation. |

| Bioactivation | High potential for bioactivation of the furan ring to a reactive, toxic metabolite. | This is a significant liability that needs to be assessed early in drug development. |

| Toxicity | Potential for hepatotoxicity due to furan bioactivation. Inherent toxicity of the phenol moiety at higher concentrations. | In vitro and in vivo toxicology studies are essential to determine the safety profile. |

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of a compound containing the this compound core.

Conclusion

The this compound core is a synthetically accessible scaffold with potential applications in drug discovery. However, its utility is tempered by significant reactivity and stability concerns, particularly the metabolic bioactivation of the furan ring to a toxic intermediate. A thorough understanding and early assessment of these liabilities are crucial for any drug development program utilizing this core. Researchers and drug development professionals should prioritize early-stage in vitro metabolism and toxicology studies to evaluate the risk-benefit profile of any compound containing the this compound moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Multifaceted Biological Activities of Furan-Phenol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-phenol compounds, a diverse class of organic molecules characterized by the presence of both a furan ring and a phenolic hydroxyl group, have garnered significant attention in the scientific community. Their unique structural features give rise to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of furan-phenol compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Biological Activities

Furan-phenol derivatives exhibit a range of biological effects, largely attributable to the synergistic interplay between the furan and phenol moieties. The furan ring, an electron-rich aromatic heterocycle, and the phenol group, a potent hydrogen donor and metal chelator, contribute to the antioxidant and radical-scavenging properties of these molecules. These antioxidant capabilities often form the basis for their other biological activities, including anti-inflammatory and anticancer effects.

Antioxidant Activity

The antioxidant potential of furan-phenol compounds is a cornerstone of their therapeutic promise. They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Data Presentation: Antioxidant Activity of Furan-Phenol Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | ~ 40 | [1] |

| Furan-phenol derivative 1 | DPPH radical scavenging | 19.49 ± 0.21 | [2] |

| Furan-phenol derivative 2 | DPPH radical scavenging | 27.77 ± 0.61 | [2] |

| Furan-phenol derivative 3 | ABTS radical scavenging | 13.19 ± 3.27 | [2] |

| Furan-phenol derivative 4 | ABTS radical scavenging | 9.92 ± 0.77 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Furan-phenol compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade.

Data Presentation: Anti-inflammatory Activity of Furan-Phenol Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Furan-phenol derivative 5 | COX-2 Inhibition | 21.34 ± 2.52 | [3] |

| Furanone derivative | COX-2 Inhibition | 0.69 | [4] |

| Furanone derivative | LOX Inhibition | 4.85 mg FW/mL | [4] |

Anticancer Activity

The cytotoxic and antiproliferative properties of furan-phenol compounds against various cancer cell lines have been extensively investigated. Their anticancer mechanisms are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for tumor growth and metastasis.

Data Presentation: Anticancer Activity of Furan-Phenol Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Furan-based derivative 4 | MCF-7 | MTT | 4.06 | [5] |

| Furan-based derivative 7 | MCF-7 | MTT | 2.96 | [5] |

| Bromophenol 9 | A549 | Not Specified | 1.8 nM | [2] |

| Bromophenol 9 | MCF-7 | Not Specified | 2.7 nM | [2] |

| Halogen derivative of benzofuran 7 | A549 | MTT | 6.3 ± 2.5 | [6] |

| Halogen derivative of benzofuran 8 | A549 | MTT | 3.5 ± 0.6 | [6] |

| Halogen derivative of benzofuran 8 | HepG2 | MTT | 3.8 ± 0.5 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Furan-phenol compounds have shown promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Data Presentation: Antimicrobial Activity of Furan-Phenol Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [7] |

| Furanone derivative F131 | S. aureus clinical isolates | 8 - 16 | [8] |

| Furanone derivative F131 | C. albicans clinical isolates | 32 - 128 | [8] |

| 3,5-disubstituted furan derivative | B. subtilis | 200 | [9] |

| 3,5-disubstituted furan derivative | E. coli | 200 | [9] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mdpi.com [mdpi.com]

- 3. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(Furan-2-yl)phenol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(furan-2-yl)phenol derivatives and their analogues. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the furan and phenol moieties. Furan derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] This guide details key synthetic strategies, experimental protocols, and presents data in a structured format to facilitate research and development in this area.

Core Synthetic Strategies

The construction of the this compound scaffold primarily relies on the formation of a carbon-carbon bond between a furan ring and a phenol or protected phenol ring. The most prevalent and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] Alternative strategies may involve other palladium-catalyzed couplings or multi-step sequences involving Friedel-Crafts type reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoborane and an organic halide or triflate in the presence of a base.[3][6] For the synthesis of this compound derivatives, this can be approached in two primary ways:

-

Route A: Coupling of a furan-2-boronic acid derivative with a 3-halophenol derivative.

-

Route B: Coupling of a 3-hydroxyphenylboronic acid derivative with a 2-halofuran derivative.

The choice of route often depends on the commercial availability and stability of the starting materials. Phenol derivatives can be less reactive in some coupling reactions, which may necessitate the use of a protecting group for the hydroxyl functionality.[7]

A general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound derivatives, adapted from literature procedures for similar biaryl syntheses.

General Procedure for Suzuki-Miyaura Coupling

A flask is charged with the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand (e.g., SPhos, JohnPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.).[6] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A suitable solvent system (e.g., dioxane/water, THF/water, toluene/ethanol/water) is added. The reaction mixture is then heated to a temperature ranging from 80 °C to 110 °C for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions to form biaryl compounds, which are analogous to the target this compound derivatives.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromoanisole | Furan-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | Adapted from[4] |

| 2 | 2-Bromofuran | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | Adapted from[5] |

| 3 | 3-Iodophenol | Furan-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 95 | Adapted from[6] |

| 4 | 2-Chlorofuran | 3-Hydroxyphenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | Dioxane | 100 | 24 | 52 | Adapted from[7] |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound derivatives via a Suzuki-Miyaura coupling reaction.

Caption: Synthetic and characterization workflow.

Hypothetical Signaling Pathway Inhibition

Given the known biological activities of furan and phenol derivatives, a synthesized this compound analogue could be investigated for its potential to inhibit inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates this hypothetical mechanism of action.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The synthesis of this compound derivatives and their analogues is readily achievable through established synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful tool. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute synthetic routes to novel compounds in this class for further investigation in drug discovery and materials science. The versatility of the furan and phenol scaffolds suggests that a wide array of derivatives can be prepared, offering a rich chemical space for the development of new functional molecules.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-(Furan-2-yl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Furan-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a qualitative assessment based on the physicochemical properties of structurally analogous compounds, such as 2-phenylphenol and other phenolic derivatives. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of the solubility of this compound in various common organic solvents, employing the widely accepted shake-flask method. A generalized workflow for the synthesis of furan-containing phenol derivatives is also visualized to provide context for its preparation and potential impurities that may affect solubility.

Introduction

This compound is a bi-aromatic compound featuring a furan ring linked to a phenol moiety. This structural combination imparts a unique set of properties, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The furan ring is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of biological activities. Phenols and their derivatives are also prevalent scaffolds in approved small-molecule pharmaceuticals. Understanding the solubility of this compound in common organic solvents is a critical parameter for its application in drug discovery and development, enabling efficient reaction setup, purification, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl Group: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents.

-

Aromatic Rings (Furan and Benzene): The presence of two aromatic rings contributes to the molecule's nonpolar character, suggesting good solubility in nonpolar to moderately polar organic solvents. The furan ring, being a heterocyclic aromatic ether, introduces some polarity.

-

Molecular Size and Shape: The relatively planar and moderately sized structure allows for efficient packing in a crystal lattice, which can influence the energy required for dissolution.

Qualitative Solubility Assessment:

Based on the solubility of structurally similar compounds like 2-phenylphenol, which is reported to be soluble in a wide range of organic solvents, a similar trend can be expected for this compound. Phenol itself is soluble in most common organic solvents like ethanol, methanol, diethyl ether, acetone, and chloroform[1]. The addition of the furan ring is not expected to drastically reduce this solubility in organic media.

The predicted solubility of this compound in various common organic solvents is summarized in Table 1. This table is intended to provide a qualitative guideline for solvent selection in experimental work.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Ethanol | Polar Protic | High | The hydroxyl group of ethanol can form strong hydrogen bonds with the phenolic hydroxyl and furan oxygen of the solute. |

| Methanol | Polar Protic | High | Similar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding. |

| Acetone | Polar Aprotic | High | Acetone can act as a hydrogen bond acceptor for the phenolic proton and its overall polarity is suitable for dissolving the aromatic rings. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, making it a good solvent for molecules with mixed polarity. |

| Dichloromethane | Nonpolar/Slightly Polar | Moderate | The molecule's aromatic character suggests solubility in chlorinated solvents. |

| Chloroform | Nonpolar/Slightly Polar | Moderate to High | Similar to dichloromethane, chloroform is effective at solvating aromatic compounds. 2-Phenylphenol is known to be soluble in chloroform[2]. |

| Toluene | Nonpolar | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene and furan rings of the solute. |

| Hexane | Nonpolar | Low to Moderate | As a nonpolar aliphatic solvent, hexane is less likely to effectively solvate the polar hydroxyl and furan ether groups. 2-Phenylphenol is reported to be soluble in hexane[3][4]. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol based on the saturation shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic solubility[5].

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Thermostated shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostated shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours)[5]. A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment[5].

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set duration (e.g., 15 minutes)[5].

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with the respective solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Analyze the diluted samples to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solutions. The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

-

3.3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Synthesis Workflow for Furan-Phenol Derivatives

The synthesis of furan-containing phenol derivatives often involves coupling reactions. Understanding the synthetic route is important as residual starting materials or by-products can influence the solubility of the final product. A general synthetic pathway is depicted below.

Conclusion

While direct quantitative solubility data for this compound is currently scarce, a qualitative assessment based on its chemical structure and the properties of analogous compounds suggests high solubility in polar organic solvents and moderate solubility in nonpolar organic solvents. For drug development and other scientific applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide is recommended. The presented synthesis workflow offers context for the production of this and similar compounds, highlighting the importance of purification in obtaining reliable physicochemical data. This guide serves as a foundational resource for researchers working with this compound, enabling informed decisions in experimental design and execution.

References

Theoretical and Computational Elucidation of 3-(Furan-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structural, electronic, and reactive properties of 3-(Furan-2-yl)phenol. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document synthesizes data from closely related analogs and established computational methodologies to present a predictive analysis. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is characterized by the rotational freedom around the single bond connecting the furan and phenol rings. This rotation dictates the overall conformation of the molecule, which in turn influences its electronic properties and potential interactions with biological targets.

Conformational Preferences

The conformational landscape of this compound is analogous to that of biphenyl and other biaryl systems. The rotation around the central carbon-carbon bond is primarily governed by the interplay between steric hindrance from the ortho-hydrogens and the desire for π-system conjugation. In biphenyl, the planar conformation is disfavored due to steric repulsion, leading to a twisted equilibrium geometry with a dihedral angle of approximately 45°.[1][2] A similar behavior is expected for this compound.

A computational workflow to determine the conformational preferences of this compound is outlined below.

Predicted Structural Parameters

Based on studies of similar compounds, key structural parameters for the global minimum energy conformation of this compound can be predicted.

| Parameter | Predicted Value | Basis of Prediction |

| C-C Inter-ring Bond Length | ~1.48 Å | Similar to other biaryl systems where some conjugation is present. |

| Dihedral Angle (C-C-C-C) | ~30-50° | Analogy to biphenyl and substituted biphenyls.[1][2] |

| C-O Bond Length (Phenol) | ~1.36 Å | Typical for phenolic hydroxyl groups. |

| C-O-C Angle (Furan) | ~106° | Characteristic of a five-membered oxygen-containing heterocycle. |

Electronic Properties and Reactivity

The electronic character of this compound is determined by the interplay of the electron-rich furan ring and the phenolic moiety. Understanding the distribution of electron density is key to predicting the molecule's reactivity and potential as a pharmacophore.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenol rings, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic systems.

| Orbital | Predicted Energy (Arbitrary Units) | Primary Localization |

| HOMO | High | Furan and Phenol Rings |

| LUMO | Low | Phenyl and Furan Rings |

| HOMO-LUMO Gap | Moderate | Entire Molecule |

Reactivity towards Electrophiles

Both furan and phenol are known to be significantly more reactive towards electrophiles than benzene.[3][4] The furan ring, in particular, is highly activated. Electrophilic substitution is predicted to occur preferentially on the furan ring, most likely at the C5 position (alpha to the oxygen and ortho to the phenyl substituent), which is sterically accessible. The phenol ring is also activated, with the ortho and para positions to the hydroxyl group being the most nucleophilic.

Potential Biological Activity and Drug Development

Furan and phenol moieties are present in numerous biologically active compounds.[5][6] The combination of these two pharmacophores in this compound suggests a potential for various biological activities.

ADMET Predictions

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound can guide its potential as a drug candidate.

| Property | Predicted Value | Implication |

| LogP | 2.0 - 3.0 | Good oral bioavailability. |

| Molecular Weight | 160.17 g/mol | Compliance with Lipinski's Rule of Five. |

| Hydrogen Bond Donors | 1 | Good membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Good membrane permeability. |

| Polar Surface Area | ~30 Ų | Good cell penetration. |

Molecular Docking

Molecular docking simulations could be employed to predict the binding affinity of this compound to various protein targets. A general workflow for such a study is presented below.

Experimental Protocols: A Computational Approach

The following section details the computational methodologies that would be employed to generate the predictive data presented in this guide.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry, electronic structure, and reactivity descriptors of this compound.

Protocol:

-

Initial Structure: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized using Density Functional Theory (DFT). A common and reliable functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d) for initial optimizations. For more accurate energies, a larger basis set like 6-311+G(d,p) is recommended.[7][8]

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Electronic Properties: From the optimized geometry, molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken population analysis are calculated to assess electronic distribution and reactivity.

-

Software: This protocol can be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Conformational Analysis

Objective: To identify the global minimum energy conformation and the rotational energy barrier of the inter-ring bond.

Protocol:

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle between the furan and phenol rings (e.g., in 10° increments from 0° to 180°). At each step, the geometry is optimized with the dihedral angle constrained.

-

Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the low-energy conformers (minima) and the transition states for rotation.

-

Refined Optimization: The geometries of the identified minima and transition states are fully re-optimized without constraints.

-

Frequency Calculations: Frequency calculations are performed on the re-optimized structures to confirm their nature (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Protocol:

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning correct protonation states and partial charges.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Grid Generation: A docking grid is defined around the active site of the protein.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore possible binding poses of the ligand within the active site.

-

Pose Analysis: The resulting poses are ranked based on a scoring function, and the top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion

This technical guide has provided a theoretical and computational framework for the study of this compound. Based on the analysis of analogous compounds and the application of standard computational methods, this molecule is predicted to be a non-planar structure with a rich electronic character, making it an interesting candidate for further investigation in drug discovery and materials science. The protocols and predictive data presented herein offer a starting point for more detailed computational and subsequent experimental validation.

References

- 1. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uoanbar.edu.iq [uoanbar.edu.iq]

- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

The Expanding World of Furan-Based Phenols: From Natural Discovery to Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction